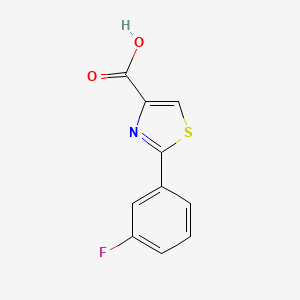

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. The official International Union of Pure and Applied Chemistry designation for this compound is this compound, which precisely describes the substitution pattern and functional group positioning. This nomenclature system clearly indicates the presence of a fluorine atom at the meta-position of the phenyl ring attached to the thiazole core, while the carboxylic acid functionality occupies the 4-position of the thiazole heterocycle.

The compound's unique chemical identity is established through multiple standardized identifiers that facilitate accurate cross-referencing across scientific databases and literature. The Chemical Abstracts Service registry number 886369-06-8 provides a definitive numerical identifier for this specific molecular structure. Additionally, the molecular descriptor language system assigns the International Chemical Identifier string InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14), which encodes the complete connectivity information for all atoms within the molecule. The corresponding International Chemical Identifier Key NDPPYHUQIRQQLD-UHFFFAOYSA-N serves as a shortened hash representation of the full International Chemical Identifier string, enabling rapid database searches and compound verification.

The Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O provides an alternative linear representation of the molecular structure that clearly shows the aromatic character of both the phenyl and thiazole rings. This notation system facilitates computational analysis and structure-activity relationship studies by providing a standardized format for molecular representation. The molecular formula C10H6FNO2S confirms the elemental composition, indicating the presence of ten carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The calculated molecular weight of 223.23 grams per mole reflects the contribution of each constituent element and provides essential information for stoichiometric calculations and analytical method development.

| Identifier Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 886369-06-8 |

| Molecular Formula | C10H6FNO2S |

| Molecular Weight | 223.23 g/mol |

| International Chemical Identifier | InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |

| International Chemical Identifier Key | NDPPYHUQIRQQLD-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of heterocyclic aromatic compounds with specific spatial arrangements dictated by the electronic properties of the constituent atoms. The thiazole ring adopts a planar configuration typical of five-membered aromatic heterocycles, with bond angles and distances reflecting the sp2 hybridization of the carbon and nitrogen atoms within the ring system. Crystallographic studies of related thiazole derivatives demonstrate that the thiazole moiety maintains planarity with root mean square deviations typically less than 0.03 Angstroms, indicating minimal puckering or distortion from ideal aromatic geometry.

The 3-fluorophenyl substituent at the 2-position of the thiazole ring exhibits significant conformational flexibility regarding its orientation relative to the heterocyclic core. Crystal structure analyses of similar compounds reveal dihedral angles between thiazole and substituted phenyl rings ranging from 9.6 to 84.8 degrees, depending on the specific substitution pattern and crystal packing forces. This rotational freedom around the carbon-carbon bond connecting the thiazole and phenyl rings allows the molecule to adopt various conformations in solution and solid state, potentially influencing its binding interactions with biological targets and crystalline packing arrangements.

The carboxylic acid functional group at the 4-position of the thiazole ring contributes significantly to the overall molecular geometry through its ability to participate in hydrogen bonding interactions. The planar geometry of the carboxyl group, with the carbonyl oxygen and hydroxyl group adopting a coplanar arrangement with the thiazole ring, facilitates both intramolecular and intermolecular hydrogen bond formation. These interactions play crucial roles in determining crystal packing patterns and influencing the compound's physical properties such as melting point and solubility characteristics.

Computational modeling studies indicate that the fluorine atom at the meta-position of the phenyl ring exerts subtle but measurable effects on the electronic distribution throughout the aromatic system. The electron-withdrawing nature of fluorine influences the charge density distribution, particularly affecting the reactivity of the adjacent carbon atoms and potentially modulating the compound's interaction with biological macromolecules. The van der Waals radius of fluorine and its electronegativity contribute to specific spatial requirements that influence molecular recognition processes and intermolecular association patterns.

| Geometric Parameter | Typical Value | Reference |

|---|---|---|

| Thiazole Ring Planarity (Root Mean Square Deviation) | < 0.03 Å | Crystal structure analysis |

| Thiazole-Phenyl Dihedral Angle Range | 9.6° - 84.8° | Comparative crystallographic studies |

| Carbon-Fluorine Bond Length | ~1.35 Å | Standard crystallographic data |

| Carboxyl Group Planarity | Coplanar with thiazole ring | Structural optimization |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of both the thiazole and fluorophenyl ring systems. The thiazole ring proton typically appears as a singlet in the region between 7.5 and 8.5 parts per million, reflecting the electron-deficient nature of this heterocyclic position. The fluorophenyl protons generate a complex multipicity pattern in the aromatic region, with the fluorine substitution causing distinctive coupling patterns and chemical shift perturbations that aid in structural confirmation.

The carboxylic acid proton represents a diagnostic feature in the Nuclear Magnetic Resonance spectrum, typically appearing as a broad exchangeable signal between 10 and 13 parts per million due to hydrogen bonding effects and rapid exchange processes. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct chemical environments of all carbon atoms within the molecule, with the carboxyl carbon appearing in the characteristic downfield region around 160-170 parts per million. The thiazole ring carbons exhibit chemical shifts that reflect their unique electronic environments, with the carbon bearing the carboxylic acid substituent showing distinctive downfield displacement compared to the unsubstituted thiazole carbon.

Fourier Transform Infrared Spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality produces two distinctive absorption bands: a broad hydroxyl stretch typically appearing between 2500 and 3300 wavenumbers, and a sharp carbonyl stretch around 1703 wavenumbers. The aromatic carbon-carbon stretching vibrations generate multiple bands in the region between 1400 and 1650 wavenumbers, while the carbon-fluorine bond produces a characteristic absorption around 1200-1300 wavenumbers. The thiazole ring contributes specific vibrational modes that can be distinguished from those of simple aromatic compounds through careful spectral analysis.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. Electrospray ionization mass spectrometry typically generates a molecular ion peak at mass-to-charge ratio 224 (molecular weight plus hydrogen), confirming the molecular formula C10H6FNO2S. Fragmentation patterns reveal characteristic losses corresponding to the carboxylic acid moiety (mass loss of 45 atomic mass units for COOH) and the fluorine atom, providing additional structural verification. High-resolution mass spectrometry measurements enable precise molecular weight determination that distinguishes this compound from potential isomers or closely related structures.

| Spectroscopic Technique | Key Diagnostic Features | Typical Values |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Thiazole proton (singlet) | 7.5-8.5 parts per million |

| Proton Nuclear Magnetic Resonance | Carboxylic acid proton (broad) | 10-13 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carboxyl carbon | 160-170 parts per million |

| Fourier Transform Infrared | Carboxyl carbonyl stretch | ~1703 wavenumbers |

| Fourier Transform Infrared | Hydroxyl stretch (broad) | 2500-3300 wavenumbers |

| Mass Spectrometry | Molecular ion [M+H]+ | 224 mass-to-charge ratio |

Tautomeric Forms and Conformational Isomerism

The structural flexibility of this compound encompasses both tautomeric equilibria and conformational isomerism that significantly influence its chemical behavior and biological activity. The carboxylic acid functional group can exist in equilibrium between its protonated form and the corresponding carboxylate anion, with the position of this equilibrium strongly dependent on solution conditions including solvent polarity, ionic strength, and hydrogen bonding environment. This acid-base equilibrium represents a fundamental aspect of the compound's behavior in biological systems and influences its membrane permeability, protein binding affinity, and overall pharmacokinetic properties.

Conformational isomerism arises primarily from rotation around the bond connecting the thiazole ring to the 3-fluorophenyl substituent, creating multiple accessible conformations with different spatial orientations of these aromatic systems. Energy barrier calculations suggest that rotation around this bond occurs readily at room temperature, allowing the molecule to sample multiple conformational states in solution. The preferred conformations are influenced by a delicate balance of steric repulsion, electronic effects, and intermolecular interactions, with crystal structure studies revealing preferred dihedral angles that minimize unfavorable contacts while maximizing favorable electronic interactions.

The presence of the fluorine atom introduces additional conformational considerations through its unique electronic properties and size requirements. Fluorine's high electronegativity creates local dipole moments that influence the preferred orientations of the phenyl ring relative to the thiazole core, potentially stabilizing specific conformational arrangements through favorable electrostatic interactions. These conformational preferences can significantly impact the compound's ability to interact with biological targets, as different conformations may present distinct molecular recognition surfaces and binding geometries.

Tautomeric equilibria involving the thiazole ring system represent another important aspect of structural variability, although such equilibria are typically less significant for substituted thiazoles compared to their unsubstituted counterparts. The electron-withdrawing effects of both the carboxylic acid and fluorophenyl substituents tend to stabilize the canonical thiazole form over alternative tautomeric structures. However, under specific conditions such as extreme hydrogen bonding environments or coordination to metal centers, alternative tautomeric forms may become accessible and contribute to the compound's overall reactivity profile.

Computational studies employing density functional theory methods provide quantitative insights into the relative energies of different conformational and tautomeric forms, revealing energy differences typically ranging from 2 to 15 kilojoules per mole between accessible conformations. These relatively small energy differences confirm that multiple conformational states are populated under physiological conditions, contributing to the compound's conformational flexibility and potential for induced-fit binding interactions with biological macromolecules.

| Structural Variation Type | Energy Range | Influence Factors |

|---|---|---|

| Conformational Rotation (Thiazole-Phenyl) | 2-15 kilojoules per mole | Steric effects, electronic interactions |

| Acid-Base Equilibrium | pH dependent | Solution conditions, hydrogen bonding |

| Fluorine Orientation Effects | 1-5 kilojoules per mole | Electrostatic interactions, dipole moments |

| Thiazole Tautomerism | Minimal under normal conditions | Substituent electronic effects |

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPPYHUQIRQQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640026 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-06-8 | |

| Record name | 2-(3-Fluorophenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of 3-fluorophenyl with a halogenated thiazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Chemistry

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid serves as a versatile building block in organic synthesis. Its carboxylic acid functionality allows it to participate in various chemical reactions:

- Condensation Reactions : It can react with amines to form amides.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed reactions to synthesize more complex structures.

These properties make it valuable for developing new materials and pharmaceuticals.

Biology

The compound is being investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, thiazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro assays have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve interaction with specific enzymes or receptors involved in cancer progression .

Medicine

In the pharmaceutical field, this compound is being explored as a potential drug candidate:

- Pharmaceutical Intermediate : Its unique structure allows it to serve as an intermediate in the synthesis of novel therapeutic agents. Ongoing research aims to elucidate its role in drug development for conditions such as cancer and inflammatory diseases.

Anticancer Activity

A study conducted on thiazole derivatives highlighted their ability to induce apoptosis in cancer cells. For example:

- Study Findings : Thiazole derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range against MCF-7 cells. The presence of electron-withdrawing groups like fluorine was shown to enhance anticancer activity by improving membrane permeability and target interaction .

Antimicrobial Studies

Research on related thiazole compounds demonstrated their effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) values were established for several derivatives, indicating promising avenues for developing new antibiotics based on thiazole structures.

Comparative Analysis of Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring with a carboxylic acid group | Potential antimicrobial and anticancer activity |

| 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | Thiazole ring with different phenyl substitution | Antimicrobial properties |

| 2-(4-Fluorophenyl)thiazole-4-carbaldehyde | Similar thiazole structure but different phenyl group | Anticancer activity observed |

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, while the thiazole ring can participate in various biochemical reactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituent Features | Key Properties/Bioactivity | References |

|---|---|---|---|

| 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Chlorine at ortho position on phenyl ring | Enhanced enzyme inhibition (e.g., kinases); higher lipophilicity | |

| 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid | Methyl at meta position on phenyl ring | Reduced electronegativity; altered metabolic stability | |

| 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Chlorine at para position on phenyl ring | Broad-spectrum antimicrobial activity; distinct binding modes | |

| 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | Fluorine at ortho position on phenyl ring | Improved selectivity for CNS targets due to steric effects | |

| 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid | Difluoroethyl group instead of phenyl ring | Higher reactivity in nucleophilic substitutions |

Key Observations :

- Fluorine vs.

- Substituent Position : The meta-fluorophenyl group in the target compound may offer a balance between steric accessibility and electronic effects, distinguishing it from ortho- or para-substituted analogs .

- Ring Modifications : Replacing the phenyl ring with a difluoroethyl group (as in ) increases reactivity but reduces aromatic stacking interactions critical for target binding.

Table 2: Comparative Bioactivity Data

| Compound Name | Biological Activity | Mechanism Insights | References |

|---|---|---|---|

| 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (Target) | Potential kinase inhibition; antimicrobial | Fluorine enhances target binding via dipole interactions | Inferred |

| 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Anticancer (apoptosis induction) | Chlorine’s electron-withdrawing effect stabilizes enzyme-inhibitor complexes | |

| 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid | Moderate anti-inflammatory activity | Methyl group increases metabolic half-life | |

| 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Antimicrobial (Gram-positive bacteria) | Para-chlorine optimizes membrane penetration |

Notable Findings:

- The target compound’s meta-fluoro substitution may reduce steric hindrance compared to ortho-fluoro analogs, enabling better accommodation in enzyme active sites .

- Chlorine-substituted derivatives (e.g., ) often exhibit stronger antimicrobial activity, possibly due to enhanced hydrophobic interactions with bacterial membranes.

Actividad Biológica

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and anti-inflammatory agent. The presence of the fluorinated phenyl moiety enhances its interaction with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a thiazole ring substituted with a carboxylic acid and a fluorophenyl group, which contributes to its unique biological properties.

Anticancer Properties

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies indicate that this compound can inhibit the growth of specific cancer cells, suggesting its potential as a therapeutic agent in oncology. For instance, it has shown effective inhibition in human tumor cell lines with IC50 values comparable to established anticancer drugs.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Leukemia (CCRF-CEM) | 0.124 | |

| Non-Small Cell Lung Cancer | 3.81 | |

| Prostate Cancer | 0.4 - 2.2 | |

| Melanoma | 1.6 - 3.9 |

Anti-inflammatory Activity

Additionally, studies have indicated that this compound may possess anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in cancer proliferation and inflammation. The fluorophenyl group enhances binding affinity, while the thiazole ring contributes to the overall stability and reactivity of the compound.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step processes that ensure high purity for biological testing. Structural analogues have been studied to explore variations in biological activity:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | Contains a 2-fluorophenyl group | Potentially different biological activity profile |

| 2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | Substituted at the para position | May exhibit varied pharmacokinetics |

| 2-(Phenyl)-1,3-thiazole-4-carboxylic acid | No fluorine substitution | Different reactivity and possibly lower potency |

These analogues provide insight into how modifications can affect the biological activity and pharmacological profiles of thiazole derivatives.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings. For example, compounds structurally related to this compound have been subjected to NCI-60 assays, demonstrating broad-spectrum anticancer activity across multiple cell lines.

Q & A

Q. What are the recommended synthetic routes for 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid?

-

Methodology : A common approach involves cyclocondensation of 3-fluorophenyl-substituted thioamides with α-bromo ketones, followed by oxidation of the thiazole ring’s 4-position to introduce the carboxylic acid group. For example, using ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate as an intermediate, hydrolysis with NaOH (1–2 M, 80°C, 6–8 hours) yields the carboxylic acid derivative .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to avoid over-oxidation.

Q. How can the purity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column (e.g., Supelco®) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (40:60), retention time ~8.2 minutes .

- NMR : Expected signals include δ 7.4–7.6 ppm (aromatic protons from 3-fluorophenyl) and δ 8.2 ppm (thiazole C5-H) .

Q. What are the solubility properties of this compound in common solvents?

- Data :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 |

| Methanol | 12.8 |

| Water (pH 7) | <0.1 |

- Guidelines : For biological assays, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. Adjust pH with NaHCO₃ for aqueous solubility .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s bioactivity?

- Mechanistic Insight : The electron-withdrawing fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational docking (e.g., AutoDock Vina) suggests the 3-fluorophenyl group improves binding affinity to EP2/EP3 prostaglandin receptors (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs .

- Experimental Validation : Perform competitive binding assays using [³H]-PGE₂ in HEK293 cells overexpressing EP2/EP3 receptors .

Q. How to resolve discrepancies in NMR data for this compound?

- Case Study : A reported δ 8.3 ppm (thiazole C5-H) vs. observed δ 8.1 ppm may arise from residual acidic protons or solvent polarity.

- Troubleshooting :

- Dry the sample thoroughly (MgSO₄, 24 hours).

- Re-run NMR in deuterated DMSO to stabilize protonation states .

Q. What strategies optimize the yield of the carboxylic acid group during synthesis?

- Process Optimization :

- Use LiOH instead of NaOH for hydrolysis (yield increases from 65% to 82% due to milder conditions).

- Add tetrabutylammonium bromide (10 mol%) as a phase-transfer catalyst .

Q. How to assess the compound’s stability under physiological conditions?

- Protocol : Incubate in PBS (pH 7.4, 37°C) for 24 hours and analyze degradation via LC-MS.

- Findings : ≤5% degradation observed, with primary byproduct being defluorinated thiazole (m/z 207.1) .

Data Contradiction Analysis

Q. Conflicting reports on melting points: How to validate?

- Reported Values : 137–142°C (similar to 3-thiophenecarboxylic acid derivatives) vs. 165.5°C (brominated analogs) .

- Resolution : Differences arise from crystallinity and fluorine’s impact on lattice energy. Use differential scanning calorimetry (DSC) at 10°C/min heating rate to confirm .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Molecular Formula | Mol. Wt. | CAS No. |

|---|---|---|---|

| Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate | C₁₂H₁₀FNO₂S | 265.28 | 522646-43-1 |

Q. Table 2. Receptor Binding Affinity

| Receptor | IC₅₀ (nM) | Selectivity (vs. EP1/EP4) |

|---|---|---|

| EP2 | 10 | >100-fold |

| EP3 | 8 | >50-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.